2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride
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Overview
Description
“2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride” is a chemical compound with the CAS Number: 2173996-38-6 . It has a molecular weight of 260.17 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 260.17 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.
Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis and Electrophilic Substitution Reactions : This compound has been synthesized through the Weidenhagen reaction of quinoline-5,6-diamine with thiophene-2-carbaldehyde and subjected to various electrophilic substitution reactions. These include bromination, nitration, formylation, acylation, and sulfonation, targeting different fragments of the molecule (Aleksandrov, Dedeneva, & El’chaninov, 2012).
Biological Activities and Potential Applications
Cytotoxicity in Anticancer Research : Studies have shown that derivatives of 2-methyl-imidazoquinolinediones exhibit significant cytotoxicity against human colon tumor cells and brain tumor cell lines. This suggests potential applications in developing new anticancer drugs (Suh, Kang, Yoo, Park, & Lee, 2000).
Antimicrobial Activity : Some novel quinoline-based imidazoles, including derivatives of this compound, have been synthesized and tested for antimicrobial activities. These studies indicate their potential use in the development of antimicrobial agents (Vodela & Chakravarthula, 2016).
Molecular Studies and Analytical Applications
Molecular Structure and Reactivity : Research has focused on understanding the molecular structure and reactivity of various derivatives, facilitating the synthesis of complex molecules with potential biological activities (Kornicka, Sa̧czewski, & Gdaniec, 2004).
Analytical Method Development : The compound has been included in methods developed for identifying and quantifying heterocyclic amines in biological samples, contributing to a better understanding of exposure and intake of these compounds in humans (Andrés, Zougagh, Castañeda, & Ríos, 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazopyridines, are known to interact with various cellular targets, including gaba a receptors .
Mode of Action
It’s worth noting that similar compounds, like imidazopyridines, are known to act as positive allosteric modulators of gaba a receptors . This suggests that 2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride might interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
Imidazopyridines, which share structural similarities with this compound, are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Properties
IUPAC Name |
2-methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-7-13-10-5-4-9-8(11(10)14-7)3-2-6-12-9;;/h4-5,12H,2-3,6H2,1H3,(H,13,14);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJOJOBIYFUKEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC3=C2CCCN3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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